molecular formula C17H11ClF4N2O2 B2534142 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole CAS No. 1239479-63-0

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole

Cat. No.: B2534142
CAS No.: 1239479-63-0
M. Wt: 386.73
InChI Key: RMSJCKCNAMGOTI-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with chloro and difluoromethoxy phenyl groups, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole typically involves the reaction of appropriate substituted phenyl hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethoxy groups enhance its binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3,5-bis[4-(methylsulfonyl)phenyl]-1H-pyrazole
  • 4-chloro-3,5-bis[4-(trifluoromethoxy)phenyl]-1H-pyrazole

Uniqueness

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is unique due to the presence of difluoromethoxy groups, which impart distinct physicochemical properties. These groups enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds.

Properties

IUPAC Name

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF4N2O2/c18-13-14(9-1-5-11(6-2-9)25-16(19)20)23-24-15(13)10-3-7-12(8-4-10)26-17(21)22/h1-8,16-17H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSJCKCNAMGOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)OC(F)F)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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